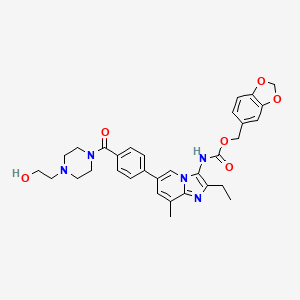

ATX inhibitor 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H35N5O6 |

|---|---|

Molecular Weight |

585.6 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl N-[2-ethyl-6-[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-8-methylimidazo[1,2-a]pyridin-3-yl]carbamate |

InChI |

InChI=1S/C32H35N5O6/c1-3-26-30(34-32(40)41-19-22-4-9-27-28(17-22)43-20-42-27)37-18-25(16-21(2)29(37)33-26)23-5-7-24(8-6-23)31(39)36-12-10-35(11-13-36)14-15-38/h4-9,16-18,38H,3,10-15,19-20H2,1-2H3,(H,34,40) |

InChI Key |

YZLLVSFJKIDZFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N2C=C(C=C(C2=N1)C)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCO)NC(=O)OCC5=CC6=C(C=C5)OCO6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ATX Inhibitor GLPG1690 (Ziritaxestat): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the autotaxin (ATX) inhibitor GLPG1690, also known as Ziritaxestat and formerly referred to as ATX inhibitor 11. We will delve into the core signaling pathways, present quantitative data on its inhibitory activity, and detail the experimental protocols used to characterize this compound.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in extracellular lipid signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] LPA then binds to a family of at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events.[2][3]

This signaling axis is integral to numerous physiological processes; however, its dysregulation has been implicated in a range of pathologies, including cancer, inflammation, and fibrosis.[1] In fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA are found in the lungs, contributing to disease progression.[4] Consequently, inhibiting ATX presents a promising therapeutic strategy to attenuate the pro-fibrotic effects of LPA.

GLPG1690: A Potent and Selective Autotaxin Inhibitor

GLPG1690 (Ziritaxestat) is a selective, orally bioavailable small molecule inhibitor of autotaxin.[5][6] Its primary mechanism of action is the direct inhibition of the enzymatic activity of ATX, thereby blocking the production of LPA from LPC.[5] By reducing the levels of extracellular LPA, GLPG1690 effectively dampens the activation of LPA receptors and the subsequent downstream signaling pathways that drive fibrotic processes.[5]

Signaling Pathway and Point of Inhibition

The ATX-LPA signaling cascade is a key driver of cellular responses such as proliferation, migration, and survival. GLPG1690 intervenes at the initial step of this pathway, preventing the generation of the primary signaling molecule, LPA.

Quantitative Analysis of GLPG1690 Inhibitory Activity

The potency of GLPG1690 has been quantified through a series of in vitro biochemical assays and ex vivo plasma-based assays. The data consistently demonstrates its sub-micromolar inhibitory activity against both human and mouse autotaxin.

Biochemical Potency

The intrinsic inhibitory activity of GLPG1690 against purified autotaxin enzyme is summarized below.

| Parameter | Species | Value (nM) | Reference(s) |

| IC50 | Human | 131 | [2][7] |

| Human | 100 - 500 | [3][8] | |

| Mouse | 224 | [7] | |

| Ki | Human | 15 | [2][9] |

Table 1. In vitro biochemical inhibitory activity of GLPG1690 against purified autotaxin.

Ex Vivo Potency in Plasma

The inhibitory effect of GLPG1690 on the production of LPA was also measured in a more physiologically relevant matrix, plasma, which contains endogenous ATX and its substrate, LPC.

| Species | IC50 (nM) | Reference(s) |

| Human | 242 | [2] |

| Mouse | 418 | [2] |

| Rat | 542 | [2] |

Table 2. Ex vivo inhibitory activity of GLPG1690 on LPA 18:2 production in plasma.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action and efficacy of GLPG1690.

In Vitro ATX Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of GLPG1690 on the enzymatic activity of autotaxin. The protocol described is a competitive assay that measures the formation of a specific LPA species from the natural substrate LPC in the presence of the inhibitor.

Protocol Details:

-

Reagent Preparation: Recombinant human autotaxin is diluted in an appropriate assay buffer. Serial dilutions of GLPG1690 are prepared. The substrate, lysophosphatidylcholine (LPC), is prepared at a stock concentration.

-

Enzyme-Inhibitor Pre-incubation: The ATX enzyme is pre-incubated with various concentrations of GLPG1690 or a vehicle control for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The enzymatic reaction is started by adding the LPC substrate to the enzyme-inhibitor mixture.

-

Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 2 hours) at 37°C.

-

Reaction Termination and Sample Preparation: The reaction is stopped, typically by the addition of a cold organic solvent like methanol, which precipitates proteins. An internal standard (e.g., LPA 17:0) is added to each sample to correct for sample processing variability.[10]

-

LC-MS/MS Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the specific product, LPA 18:2, that has been formed.[10]

-

Data Analysis: The amount of LPA 18:2 produced in the presence of the inhibitor is compared to the vehicle control. The percentage of inhibition is calculated for each concentration of GLPG1690, and the data are fitted to a dose-response curve to determine the IC50 value. A Ki value can be determined using the Cheng-Prusoff equation if the assay is run under competitive conditions with a known Km for the substrate.[10]

Quantification of LPA in Plasma by LC-MS/MS

This protocol is essential for determining the ex vivo potency of GLPG1690 and for assessing its pharmacodynamic effect in vivo.

Protocol Details:

-

Sample Collection and Handling: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice to minimize ex vivo LPA production.[1] Plasma is separated by centrifugation at 4°C. An ATX inhibitor may be added to the plasma to further prevent any post-collection LPA metabolism.[1]

-

Lipid Extraction: Lipids, including LPA, are extracted from the plasma sample. A common method is a modified Bligh-Dyer extraction using a biphasic solvent system (e.g., methanol, methyl-tert-butyl ether, and water).[11] A known amount of a non-endogenous internal standard (e.g., LPA 17:0 or a deuterated LPA species) is added prior to extraction for accurate quantification.[12]

-

Chromatographic Separation: The extracted lipids are resuspended and injected into a liquid chromatography system, typically using a reversed-phase C18 column, to separate the different LPA species from other lipids.[12]

-

Mass Spectrometry Detection: The separated lipids are ionized (usually via electrospray ionization in negative mode) and detected by a tandem mass spectrometer.[7] Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for each LPA species and the internal standard to ensure specificity and sensitivity. For example, the transition for LPA 18:2 is m/z 435.3 → 153.0.[7]

-

Quantification: The peak area of each endogenous LPA species is normalized to the peak area of the internal standard. The concentration is then determined using a standard curve generated with known amounts of LPA standards.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This animal model is a standard for evaluating the anti-fibrotic efficacy of therapeutic candidates for idiopathic pulmonary fibrosis.

Protocol Details:

-

Induction of Fibrosis: Mice (commonly C57BL/6 strain) are anesthetized, and a single dose of bleomycin (e.g., 3-5 mg/kg) dissolved in saline is administered directly into the lungs via intratracheal instillation. Control animals receive saline only.[2][8] This induces an initial inflammatory phase followed by a fibrotic phase.[13]

-

Therapeutic Intervention: Treatment with GLPG1690 (e.g., 10-30 mg/kg, administered orally twice daily) or a vehicle control is typically initiated after the inflammatory phase has subsided and fibrosis is established (e.g., 7-10 days post-bleomycin) to model a therapeutic, rather than preventative, effect.[8]

-

Endpoint Analysis: After a set period (e.g., 21 or 28 days post-bleomycin), the animals are euthanized, and several endpoints are assessed.[5][8]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed to assess inflammation.[8]

-

Histopathology: The lungs are harvested, fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition (a hallmark of fibrosis).[2]

-

Fibrosis Scoring: The extent of fibrosis on the stained lung sections is quantified using a semi-quantitative method like the Ashcroft score.[2]

-

Collagen Quantification: The total amount of collagen in the lung tissue can be biochemically quantified by measuring the hydroxyproline content, a major component of collagen.[5]

-

Conclusion

GLPG1690 (Ziritaxestat) is a potent, selective inhibitor of autotaxin that acts by blocking the enzymatic conversion of LPC to the pro-fibrotic signaling molecule LPA. Its mechanism has been rigorously characterized through a combination of in vitro biochemical assays, ex vivo plasma-based analyses, and in vivo disease models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the ATX-LPA signaling axis and the development of anti-fibrotic therapies. Although the clinical development of Ziritaxestat for IPF was discontinued, the compound remains a critical tool for understanding the role of the autotaxin-LPA pathway in health and disease.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. glpg.com [glpg.com]

- 4. mdpi.com [mdpi.com]

- 5. criver.com [criver.com]

- 6. Galapagos FLORA trial targets IPF | Drug Discovery News [drugdiscoverynews.com]

- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevention of Bleomycin-Induced Pulmonary Inflammation and Fibrosis in Mice by Paeonol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Autotaxin Inhibitor 11: A Novel Allosteric Modulator for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a potent signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in the progression of various diseases, including fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This technical guide details the discovery and synthesis of Autotaxin Inhibitor 11 (also known as compound 13c), a potent and selective allosteric inhibitor of ATX. We will delve into the rational design, synthetic route, and biological evaluation of this compound, providing a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that primarily catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events.[2][3] This signaling pathway plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[4][5]

Dysregulation of the ATX-LPA axis has been linked to the pathogenesis of numerous diseases. Elevated levels of ATX and LPA are found in various cancers, where they promote tumor growth, angiogenesis, and metastasis.[2][5] Furthermore, this signaling pathway is a key driver of fibrosis in organs such as the lungs, liver, and kidneys.[3] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy.

The Discovery of Autotaxin Inhibitor 11 (Compound 13c)

Autotaxin Inhibitor 11 (compound 13c) was discovered through a structure-based drug design approach aimed at identifying novel, potent, and allosteric inhibitors of ATX. The discovery originated from a screening campaign that identified a series of imidazo[1,2-a]pyridine derivatives as promising leads.[1]

Rationale for Allosteric Inhibition

Targeting an allosteric site on an enzyme offers several potential advantages over traditional active-site inhibitors. These include:

-

Higher Selectivity: Allosteric sites are often less conserved than active sites among related enzymes, potentially leading to greater inhibitor selectivity.

-

Novel Mechanism of Action: Allosteric inhibitors can modulate enzyme activity in ways not achievable with active-site binders, such as preventing conformational changes necessary for catalysis.

-

Overcoming Substrate Competition: The inhibitory effect of allosteric inhibitors is not overcome by high concentrations of the natural substrate.

The design of Autotaxin Inhibitor 11 focused on a known allosteric pocket of the ATX enzyme, aiming to achieve high potency and selectivity.

Synthesis of Autotaxin Inhibitor 11

The synthesis of Autotaxin Inhibitor 11 is a multi-step process starting from commercially available materials. The key steps are outlined below.

Synthetic Scheme

Caption: Synthetic workflow for Autotaxin Inhibitor 11.

Experimental Protocol

The detailed experimental protocol for the synthesis of Autotaxin Inhibitor 11 (compound 13c) is described in the primary literature.[1] The key steps involve the cyclization of 2-amino-5-methylpyridine with ethyl 2-chloroacetoacetate to form the imidazo[1,2-a]pyridine core. This is followed by a series of functional group interconversions to yield a key intermediate, which is then coupled with an appropriate partner to afford the final product. Purification is typically achieved through column chromatography.

Biological Activity and Quantitative Data

Autotaxin Inhibitor 11 has demonstrated potent and selective inhibition of ATX activity. The key quantitative data are summarized in the table below.

| Compound | IC50 (nM) | Assay Type | Reference |

| Autotaxin Inhibitor 11 (13c) | 2.7 | in vitro enzyme assay | [1] |

Table 1: In Vitro Potency of Autotaxin Inhibitor 11

In Vivo Efficacy

In preclinical models of pulmonary fibrosis, Autotaxin Inhibitor 11 has shown significant efficacy. It was found to alleviate the severity of fibrotic tissues and reduce the deposition of the fibrotic biomarker α-SMA in a mouse model of lung fibrosis.[1]

Experimental Protocols for Biological Evaluation

Autotaxin Inhibition Assay

The inhibitory activity of Autotaxin Inhibitor 11 against ATX is typically determined using a fluorogenic in vitro assay.

Caption: Workflow for the ATX inhibition assay.

Protocol:

-

Recombinant human autotaxin is incubated with the test compound (Autotaxin Inhibitor 11) at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate, lysophosphatidylcholine (LPC).

-

The reaction produces lysophosphatidic acid (LPA) and choline.

-

The amount of choline produced is quantified using a coupled enzymatic reaction that generates a fluorescent signal.

-

The fluorescence intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Autotaxin Signaling Pathway

The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the point of intervention for Autotaxin Inhibitor 11.

Caption: The Autotaxin-LPA signaling pathway.

Conclusion

Autotaxin Inhibitor 11 represents a significant advancement in the development of potent and selective allosteric inhibitors of autotaxin. Its discovery through rational drug design and its promising in vivo efficacy in a model of pulmonary fibrosis highlight its potential as a therapeutic agent for fibrotic diseases and other conditions driven by the ATX-LPA signaling axis. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this novel inhibitor, serving as a valuable resource for the scientific community. Further investigation into the clinical potential of Autotaxin Inhibitor 11 and related compounds is warranted.

References

ATX Inhibitor 11: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell proliferation, migration, and survival. It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and cancer. Consequently, the development of potent and selective ATX inhibitors is a significant area of interest for therapeutic intervention.

This technical guide provides an in-depth overview of the binding affinity and kinetics of a potent autotaxin inhibitor, designated as ATX inhibitor 11. The information is tailored for researchers, scientists, and drug development professionals working on the ATX-LPA signaling pathway.

Binding Affinity of this compound

This compound, also referred to as compound 13c, has demonstrated potent inhibition of autotaxin. The binding affinity is most commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.

| Parameter | Value | References |

| IC50 | 2.7 nM | [1][2][3][4] |

| IC50 | 8.8 nM | [5] |

Note: The variation in reported IC50 values may be attributed to different experimental conditions, such as substrate concentration and assay format.

Kinetics of this compound

Detailed kinetic parameters such as the inhibition constant (Ki), association rate constant (kon), dissociation rate constant (koff), and residence time for this compound are not extensively available in publicly accessible literature. Kinetic analysis of other ATX inhibitors has revealed various modes of inhibition, including mixed-type and uncompetitive inhibition. To fully characterize the kinetic profile of this compound, dedicated enzyme kinetic studies would be required.

Experimental Protocols

Determination of IC50 for this compound

A common method for determining the IC50 of ATX inhibitors involves a fluorogenic assay using a synthetic substrate like FS-3.

Principle: The FS-3 substrate, an LPC analog, contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released from the quencher, leading to an increase in fluorescence that can be measured over time. The inhibitory effect of a compound is quantified by its ability to reduce the rate of this fluorescence increase.

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3 fluorogenic substrate

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2, MgCl2, and BSA)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of ATX to the wells of the microplate. Then, add the different concentrations of this compound to the respective wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) using a fluorescence plate reader. Record measurements at regular intervals for a defined period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities relative to a control with no inhibitor (100% activity) and a background control with no enzyme (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

General Protocol for Determining Kinetic Parameters (Ki, kon, koff)

Surface Plasmon Resonance (SPR) is a powerful technique for the label-free, real-time analysis of biomolecular interactions and can be used to determine the kinetic parameters of an inhibitor.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (e.g., ATX) is immobilized on the chip surface, and the other (the inhibitor) is flowed over the surface. The binding and dissociation of the inhibitor cause changes in the refractive index, which are recorded in a sensorgram.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human Autotaxin (ATX)

-

This compound

-

Immobilization buffer (e.g., acetate buffer, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of ATX: Covalently immobilize ATX onto the sensor chip surface using standard amine coupling chemistry.

-

Association Phase: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. The binding of the inhibitor to the immobilized ATX will cause an increase in the SPR signal. This phase is used to determine the association rate constant (kon).

-

Dissociation Phase: After the association phase, replace the inhibitor solution with running buffer. The dissociation of the inhibitor from the ATX will cause a decrease in the SPR signal. This phase is used to determine the dissociation rate constant (koff).

-

Regeneration: After each cycle, regenerate the sensor surface to remove any remaining bound inhibitor, preparing it for the next injection.

-

Data Analysis:

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

The software will calculate the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff to kon (Kd = koff/kon). The inhibition constant (Ki) is closely related to the Kd for competitive inhibitors.

-

The residence time of the inhibitor can be calculated as the reciprocal of the dissociation rate constant (Residence Time = 1/koff).

-

Visualizations

ATX-LPA Signaling Pathway

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Autotaxin-IN-6 | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ATX Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[3] Dysregulation of this pathway has been linked to various diseases, such as fibrosis, inflammation, and cancer.[1][4][5] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy.[5][6] This technical guide provides a comprehensive overview of the in vitro characterization of a potent ATX inhibitor, designated as ATX inhibitor 11 (also known as compound 13c).[7][8]

Quantitative Data Summary

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.

Table 1: Potency of this compound

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound (compound 13c) | Autotaxin (ATX) | 2.7 | Biochemical | [7][8] |

Further in vitro characterization data, such as binding kinetics (Ki, Kon, Koff), selectivity against other enzymes (e.g., other ENPP family members), and effects on cellular LPA production, are essential for a complete profile but are not publicly available for this compound at this time.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro characterization of ATX inhibitors. While specific data for this compound is limited, these protocols outline the standard procedures used to obtain such data.

Biochemical Assay for ATX Inhibition (IC50 Determination)

A common method to determine the IC50 of an ATX inhibitor is a fluorescence-based assay using a synthetic substrate.

Principle: This assay measures the enzymatic activity of ATX by detecting a fluorescent product generated from the cleavage of a synthetic substrate, such as FS-3. The inhibitor's potency is determined by measuring the reduction in fluorescence in its presence.[9]

Materials:

-

Recombinant human Autotaxin (ATX)

-

FS-3 (fluorescent substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

This compound (and other test compounds)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human ATX to each well of a 96-well plate.

-

Add the various concentrations of this compound to the wells containing ATX and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of the ATX inhibitor on the migration of cancer cells, which is often stimulated by the ATX-LPA axis.

Principle: The Boyden chamber assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant. The inhibitory effect of a compound is assessed by its ability to reduce the number of cells that migrate through the membrane.[10][11]

Materials:

-

Cancer cell line known to respond to LPA (e.g., A2058 melanoma cells)[11]

-

Boyden chambers (transwell inserts with a porous membrane)

-

Cell culture medium

-

Lysophosphatidylcholine (LPC) as a substrate for ATX

-

Recombinant human ATX

-

This compound

-

Calcein AM (for cell labeling and quantification)

Procedure:

-

Culture the selected cancer cell line to sub-confluency.

-

Harvest the cells and resuspend them in serum-free medium.

-

In the lower chamber of the Boyden apparatus, add medium containing LPC and recombinant ATX to generate the chemoattractant LPA.

-

In the upper chamber (the transwell insert), add the cell suspension.

-

Add different concentrations of this compound to the upper chamber with the cells.

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper side of the membrane.

-

Fix and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Quantify the inhibition of cell migration by comparing the number of migrated cells in the presence and absence of the inhibitor.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATX-LPA signaling pathway and a typical workflow for the in vitro characterization of an ATX inhibitor.

Caption: The Autotaxin-LPA Signaling Pathway and the Point of Inhibition.

Caption: Workflow for the In Vitro Characterization of an ATX Inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]

- 4. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of ATX Inhibitor GLPG1690 (Ziritaxestat)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG1690, also known as Ziritaxestat, is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream. The ATX-LPA signaling pathway is a key regulator of numerous physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this axis has been implicated in a variety of diseases, making ATX a compelling therapeutic target. This technical guide provides a detailed overview of the selectivity profile of GLPG1690 against other enzymes, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

On-Target Activity: Potent Inhibition of Autotaxin

GLPG1690 demonstrates high-affinity binding and potent inhibition of the enzymatic activity of autotaxin.

| Target | Parameter | Value (nM) |

| Human Autotaxin (ATX) | IC50 | 131 |

| Human Autotaxin (ATX) | Ki | 15 |

Table 1: In vitro potency of GLPG1690 against human autotaxin.

Selectivity Profile Against Other Enzymes

A comprehensive assessment of the selectivity of a drug candidate is critical to understanding its potential for off-target effects and ensuring a favorable safety profile. While GLPG1690 is described as a selective ATX inhibitor, publicly available data from broad-panel screening against a diverse range of enzymes is limited. The following table summarizes the known off-target activity of GLPG1690.

| Target | Parameter | Value (µM) | Fold Selectivity vs. ATX (IC50) |

| hERG | IC50 | 15 | ~115-fold |

Table 2: Off-target activity of GLPG1690.

It is important to note that the clinical development of Ziritaxestat was discontinued due to an unfavorable benefit-risk profile, which included a dose-dependent increase in mortality observed in Phase 3 trials. The precise cause of this toxicity, and whether it was related to on-target or off-target effects, has not been fully elucidated in publicly available documents.

Experimental Protocols

In Vitro Autotaxin (ATX) Inhibition Assay

The potency of GLPG1690 against human autotaxin is typically determined using a biochemical assay that measures the enzymatic conversion of a substrate to a product.

Principle: The assay quantifies the lysophospholipase D (lysoPLD) activity of recombinant human autotaxin. A fluorescently labeled substrate, such as a lysophosphatidylcholine (LPC) analog, is incubated with the enzyme in the presence of varying concentrations of the inhibitor. The enzymatic reaction produces a fluorescent product, and the inhibition of this reaction is measured by a decrease in fluorescence intensity.

Typical Protocol:

-

Reagents: Recombinant human autotaxin, fluorescent LPC substrate (e.g., FS-3), assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and a detergent like Triton X-100), and GLPG1690.

-

Procedure:

-

A dilution series of GLPG1690 is prepared in the assay buffer.

-

Recombinant human autotaxin is added to the wells of a microplate containing the inhibitor dilutions and incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the fluorescent LPC substrate.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation. The Ki (inhibition constant) can be subsequently calculated using the Cheng-Prusoff equation if the assay is performed under competitive inhibition conditions.

In Vivo Pharmacodynamic Assay (LPA Measurement)

The in vivo activity of GLPG1690 is assessed by measuring its ability to lower the levels of LPA in the plasma of preclinical species or human subjects.

Principle: Following administration of GLPG1690, blood samples are collected at various time points. The plasma is separated, and the concentration of specific LPA species (e.g., LPA 18:2) is quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical Protocol:

-

Dosing: GLPG1690 is administered to the study subjects (e.g., mice, rats, or human volunteers) at various dose levels.

-

Sample Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points before and after dosing.

-

Sample Processing: Plasma is isolated by centrifugation and stored frozen until analysis.

-

LPA Extraction: LPA is extracted from the plasma samples using a liquid-liquid or solid-phase extraction method. An internal standard (e.g., a deuterated LPA species) is added to correct for extraction efficiency and matrix effects.

-

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The LPA species are separated by liquid chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: The concentration of the target LPA species is determined by comparing its peak area to that of the internal standard and referencing a standard curve. The percentage reduction in LPA levels from baseline is then calculated for each dose and time point.

Signaling Pathways and Experimental Workflows

Autotaxin-LPA Signaling Pathway

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of GLPG1690.

Experimental Workflow for In Vitro ATX Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of GLPG1690 against autotaxin.

Experimental Workflow for In Vivo Pharmacodynamic Assay

Caption: Workflow for assessing the in vivo pharmacodynamic effect of GLPG1690.

Conclusion

GLPG1690 (Ziritaxestat) is a potent inhibitor of autotaxin, effectively reducing the production of the pro-fibrotic signaling molecule LPA. While it is characterized as a selective inhibitor, the publicly available data on its activity against a broad range of other enzymes is limited. The discontinuation of its clinical development due to safety concerns underscores the importance of a thorough understanding of a drug candidate's full pharmacological profile. Further research into the on- and off-target effects of GLPG1690 could provide valuable insights for the future development of autotaxin inhibitors and other anti-fibrotic therapies.

The Autotaxin-Lysophosphatidic Acid Axis: A Core Driver of Idiopathic Pulmonary Fibrosis and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive, and ultimately fatal interstitial lung disease with a median survival of just three to five years post-diagnosis. The current standard-of-care treatments, pirfenidone and nintedanib, only succeed in slowing the rate of lung function decline, highlighting the urgent need for more effective therapeutic strategies. A growing body of evidence has solidified the central role of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis in the pathogenesis of IPF. This guide provides a comprehensive technical overview of the ATX-LPA axis in IPF, consolidating key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the intricate signaling and experimental workflows.

The ATX-LPA Signaling Axis in the Pathogenesis of IPF

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA, in turn, exerts its biological effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[2]

In the context of IPF, this signaling axis is significantly upregulated. Increased concentrations of both ATX and LPA have been detected in the bronchoalveolar lavage fluid (BALF) of IPF patients compared to healthy controls.[3][4][5] Immunohistochemical analyses have revealed elevated ATX expression in the hyperplastic bronchial and alveolar epithelial cells, as well as in alveolar macrophages of fibrotic lungs.[6][7][8] This localized increase in ATX activity leads to an accumulation of LPA in the lung microenvironment, driving a cascade of pro-fibrotic cellular responses.

LPA signaling, predominantly through the LPA1 receptor, has been shown to mediate a variety of pathological processes that contribute to the development and progression of pulmonary fibrosis.[4][9][10] These include:

-

Fibroblast Recruitment, Proliferation, and Differentiation: LPA is a potent chemoattractant for fibroblasts, drawing them to sites of lung injury.[4][10] It also promotes their proliferation and differentiation into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, a hallmark of fibrosis.[1][10]

-

Epithelial Cell Apoptosis and Vascular Leak: The ATX-LPA axis contributes to the initial epithelial injury that is thought to trigger the fibrotic cascade. LPA can induce apoptosis of alveolar epithelial cells and increase vascular permeability, leading to leakage of plasma proteins into the alveolar space.[9][11][12]

-

Inflammation: LPA can stimulate the production of pro-inflammatory cytokines and chemokines, such as IL-8, from epithelial cells, further perpetuating the inflammatory response in the lung.[12][13]

-

TGF-β Activation: The LPA-LPA1 pathway can induce the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis.[10][13]

Quantitative Data on the ATX-LPA Axis in IPF

The following tables summarize key quantitative data from preclinical and clinical studies, underscoring the significance of the ATX-LPA axis in IPF.

Table 1: Autotaxin and LPA Levels in IPF Patients vs. Healthy Controls

| Biomarker | Sample Type | IPF Patients | Healthy Controls | Fold Change/Significance | Reference(s) |

| Autotaxin (ATX) | Serum | 0.746 ± 0.163 mg/L (male) | Not specified | Elevated in fibrosing ILD patients | [6] |

| Autotaxin (ATX) | BAL Fluid | Increased | Lower | 17-fold increase in bleomycin-injured mice | [5] |

| Lysophosphatidic Acid (LPA) | BAL Fluid | ~40.8 ± 9.9 pmol/ml (in bleomycin-injured mice) | ~10.3 ± 1.6 pmol/ml (in control mice) | ~4-fold increase; p<0.05 | [5] |

| LPA Species (multiple) | Plasma | Significantly higher levels of five LPA subspecies | Lower | Higher levels associated with disease progression | [12][14] |

Table 2: Clinical Trial Data for ATX and LPA1 Inhibitors in IPF

| Drug (Target) | Trial Phase | N | Treatment Group(s) | Primary Endpoint | Key Finding(s) | Reference(s) |

| Ziritaxestat (GLPG1690) (ATX) | Phase 3 (ISABELA 1 & 2) | 1,306 | 200 mg or 600 mg daily vs. Placebo | Annual rate of FVC decline | No significant difference in FVC decline compared to placebo. Trials were terminated early. | [13][15][16] |

| Admilparant (BMS-986278) (LPA1) | Phase 2 | 278 (IPF cohort) | 30 mg or 60 mg twice daily vs. Placebo | Rate of change in % predicted FVC over 26 weeks | 60 mg dose slowed the rate of FVC decline by 1.4% vs. placebo. | [2][10][17] |

| BMS-986020 (LPA1) | Phase 2 | 143 | 600 mg once or twice daily vs. Placebo | Rate of change in FVC from baseline to week 26 | 600 mg twice daily significantly slowed the rate of FVC decline (-0.042 L) vs. placebo (-0.134 L); P = 0.049. Trial terminated early due to safety concerns. | [3][18][19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the ATX-LPA axis in IPF.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutic agents.[1][9][11]

Protocol:

-

Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[1][20]

-

Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

-

Bleomycin Administration:

-

Intratracheal Instillation: A single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline is administered directly into the trachea. This can be achieved via orotracheal intubation or surgical exposure of the trachea.[1][9]

-

Intranasal Administration: A single dose of bleomycin is instilled into the nostrils of the anesthetized mouse.

-

Osmotic Minipump: For continuous delivery, bleomycin can be administered via a subcutaneously implanted osmotic minipump.

-

-

Monitoring: Monitor animals for weight loss and signs of distress.

-

Endpoint Analysis (typically at day 14 or 21 post-bleomycin):

-

Histopathology: Harvest lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's trichrome or Sirius red to visualize collagen deposition and assess fibrosis severity using the Ashcroft scoring system.[9][11]

-

Collagen Quantification: Perform a hydroxyproline assay on lung homogenates to quantify total collagen content.[21][22][23][24][25]

-

BAL Fluid Analysis: Collect BAL fluid to measure inflammatory cell counts, total protein concentration, and levels of cytokines, ATX, and LPA.[9][11]

-

Gene and Protein Expression: Analyze lung tissue for the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin by qPCR, Western blotting, or immunohistochemistry.

-

Hydroxyproline Assay for Lung Collagen Quantification

This assay provides a quantitative measure of collagen content in tissue samples.[21][22][23][24][25]

Protocol:

-

Tissue Preparation: Harvest and weigh a portion of the lung (e.g., the left lobe). The tissue can be either fresh, frozen, or dried.

-

Hydrolysis:

-

Place the lung tissue in a pressure-resistant glass tube.

-

Add 6N HCl (hydrochloric acid) to the tube.

-

Hydrolyze the tissue at 110-120°C for 12-24 hours to break down proteins into their constituent amino acids.

-

-

Neutralization and Oxidation:

-

Neutralize the acid with NaOH (sodium hydroxide).

-

Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline residues.

-

-

Color Development:

-

Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol) and incubate at 60-65°C. This reaction produces a chromophore with a characteristic absorbance.

-

-

Quantification:

-

Measure the absorbance of the samples and a set of hydroxyproline standards at 550-560 nm using a spectrophotometer.

-

Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.

-

Convert the amount of hydroxyproline to collagen content using a conversion factor (typically, collagen is assumed to be approximately 13.5% hydroxyproline by weight).

-

Fibroblast Chemotaxis Assay

This assay is used to assess the migratory response of fibroblasts to chemoattractants like LPA.

Protocol (Boyden Chamber Assay):

-

Cell Culture: Culture primary human lung fibroblasts or a fibroblast cell line (e.g., NIH/3T3) in appropriate growth medium.

-

Chamber Preparation: Use a Boyden chamber or a similar multi-well insert system with a porous membrane (typically 8 µm pore size). Coat the underside of the membrane with an ECM protein like fibronectin or collagen to promote cell adhesion.

-

Chemoattractant: Add LPA (at various concentrations) or other chemoattractants to the lower chamber. The upper chamber will contain serum-free medium.

-

Cell Seeding: Seed the fibroblasts in the upper chamber.

-

Incubation: Incubate the chamber for a period of time (typically 4-6 hours) to allow for cell migration through the membrane towards the chemoattractant.

-

Analysis:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).

-

Count the number of migrated cells in several fields of view under a microscope.

-

Autotaxin Immunohistochemistry in Human Lung Tissue

This technique is used to visualize the localization and expression of ATX protein in lung tissue sections.[8][26][27][28]

Protocol:

-

Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) human lung tissue sections (from IPF patients and healthy controls).

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. This is typically done by heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for human autotaxin overnight at 4°C.

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody.

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin (blue) to provide tissue context. Dehydrate the sections and mount with a coverslip.

-

Microscopy: Examine the slides under a light microscope to assess the intensity and localization of ATX staining.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: The Autotaxin-LPA signaling pathway in idiopathic pulmonary fibrosis.

References

- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 2. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LPA1 Receptor Affects Biomarkers in Pulmonary Fibrosis [medscape.com]

- 5. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum autotaxin levels in chronic disease and acute exacerbation of fibrosing interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pulmonary autotaxin expression contributes to the pathogenesis of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 10. chestphysician.org [chestphysician.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive lipid lysophosphatidic acid species are associated with disease progression in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thelimbic.com [thelimbic.com]

- 14. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsjournals.org [atsjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 20. 2.3. Bleomycin-Induced Mouse Pulmonary Fibrosis Model and Treatment [bio-protocol.org]

- 21. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 23. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. researchgate.net [researchgate.net]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Autotaxin and Endotoxin-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ziritaxestat (GLPG1690), a Potent Autotaxin Inhibitor, in Fibrotic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key signaling pathway implicated in the pathogenesis of fibrosis is the autotaxin (ATX)-lysophosphatidic acid (LPA) axis. Ziritaxestat (GLPG1690), formerly known as compound 11, is a potent and selective small-molecule inhibitor of autotaxin. This technical guide provides a comprehensive overview of the therapeutic potential of Ziritaxestat in fibrotic diseases, with a focus on its mechanism of action, preclinical efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols relevant to its evaluation. The development of Ziritaxestat for idiopathic pulmonary fibrosis (IPF) was discontinued in 2021 after a thorough analysis determined that the potential benefits did not outweigh the possible risks.[1] Nevertheless, the extensive research and clinical data gathered for this compound provide valuable insights into the role of the ATX-LPA axis in fibrosis and can inform future drug development efforts.

The Autotaxin-LPA Signaling Axis in Fibrosis

Autotaxin (ATX), an enzyme with lysophospholipase D activity, is the primary producer of extracellular lysophosphatidic acid (LPA).[1] LPA, a bioactive signaling lipid, exerts its effects through at least six G protein-coupled receptors (LPA1-6), triggering a cascade of downstream signaling events that contribute to the initiation and progression of fibrosis.[2] In fibrotic conditions such as IPF, levels of both ATX and LPA are elevated in the lungs.[1][3]

The pro-fibrotic effects of the ATX-LPA axis are multifaceted and include:

-

Fibroblast Proliferation and Differentiation: LPA promotes the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

-

Epithelial Cell Apoptosis: LPA can induce the apoptosis of alveolar epithelial cells, a key initiating event in the development of pulmonary fibrosis.

-

Increased Vascular Permeability: The signaling pathway can disrupt the endothelial barrier, leading to increased vascular leakiness.

-

Inflammation: LPA acts as a chemoattractant for inflammatory cells, contributing to the chronic inflammatory state observed in fibrotic tissues.

By inhibiting ATX, Ziritaxestat reduces the production of LPA, thereby attenuating these pro-fibrotic signaling pathways.[1]

Mechanism of Action of Ziritaxestat (GLPG1690)

Ziritaxestat is a selective inhibitor of autotaxin.[4] It binds to the active site of the ATX enzyme, preventing the hydrolysis of lysophosphatidylcholine (LPC) to LPA. This leads to a dose-dependent reduction in plasma LPA levels, as has been demonstrated in both preclinical and clinical studies.[5][6] The inhibition of ATX by Ziritaxestat is reversible.[7]

Below is a diagram illustrating the ATX-LPA signaling pathway and the point of intervention by Ziritaxestat.

Quantitative Data on Ziritaxestat (GLPG1690)

The following tables summarize the key quantitative data for Ziritaxestat from preclinical and clinical studies.

Table 1: In Vitro and Ex Vivo Potency of Ziritaxestat

| Parameter | Species/Matrix | Value | Reference |

| IC50 | Human ATX Enzyme | 131 nM | [8] |

| Mouse ATX Enzyme | 224 nM | [8] | |

| Human Plasma | 242 nM | [6][8] | |

| Mouse Plasma | 418 nM | [6] | |

| Rat Plasma | 542 nM | [6] | |

| Ki | Human ATX Enzyme | 15 nM | [4] |

| hERG IC50 | Manual Patch Clamp | 15 µM | [6] |

Table 2: Pharmacokinetic Parameters of Ziritaxestat in Preclinical Models

| Species | Dose | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) | Oral Bioavailability (%) | Reference |

| Mouse | 3 mg/kg po | 212 | 1180 | - | [6] |

| 10 mg/kg po | 722 | 5250 | - | [6] | |

| 30 mg/kg po | 2267 | 19600 | - | [6] | |

| 5 mg/kg po / 1 mg/kg iv | - | - | 63 | [6] | |

| Rat | 5 mg/kg po / 1 mg/kg iv | - | - | >100 | [6] |

| Dog | 1 mg/kg po / 1 mg/kg iv | - | - | 63 | [6] |

Table 3: Pharmacokinetic Parameters of Ziritaxestat in Healthy Human Subjects (Single Ascending Dose)

| Dose (mg) | Cmax (µg/mL, mean) | AUC0-inf (µg·h/mL, mean) | tmax (h, median) | t1/2 (h, mean) | Reference |

| 20 | 0.09 | 0.501 | 0.5 | 4.0 | [7] |

| 75 | 0.44 | 2.52 | 1.0 | 4.3 | [7] |

| 150 | 1.05 | 6.58 | 1.0 | 4.7 | [7] |

| 300 | 2.50 | 17.5 | 2.0 | 4.9 | [7] |

| 600 | 5.37 | 45.4 | 2.0 | 5.0 | [7] |

| 1000 | 11.43 | 97.4 | 2.0 | 5.1 | [7] |

| 1500 | 19.01 | 168 | 2.0 | 5.3 | [7] |

Table 4: Efficacy of Ziritaxestat in the Mouse Bleomycin-Induced Pulmonary Fibrosis Model

| Treatment Group | Dose | Ashcroft Score Reduction | Lung Collagen Reduction | LPA 18:2 Reduction in BALF | Reference |

| Ziritaxestat | 10 mg/kg bid | Significant | - | - | [6] |

| 30 mg/kg bid | Significant, superior to pirfenidone | Nearly 50% | ~70% | [6][9] | |

| Pirfenidone | - | Significant | - | - | [6] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is a widely used and well-characterized preclinical model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.

Materials:

-

C57BL/6 mice (female, 8-10 weeks old)

-

Bleomycin sulfate (from Streptomyces verticillus)

-

Sterile phosphate-buffered saline (PBS)

-

Ziritaxestat (GLPG1690) or vehicle

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device (e.g., MicroSprayer)

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.

-

Bleomycin Instillation:

-

On day 0, administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile PBS. A control group receives sterile PBS only.

-

Ensure proper intratracheal delivery using a specialized device to minimize variability.

-

-

Treatment Administration:

-

Begin treatment with Ziritaxestat or vehicle on a specified day post-bleomycin instillation (e.g., day 7 for a therapeutic regimen or day 0 for a prophylactic regimen).

-

Administer Ziritaxestat orally (e.g., by gavage) at the desired dose (e.g., 10 or 30 mg/kg) twice daily.

-

-

Monitoring: Monitor the animals daily for signs of distress, and record body weight regularly.

-

Termination and Sample Collection:

-

Euthanize the mice at a predetermined endpoint (typically day 14 or 21 post-bleomycin).[9]

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and LPA analysis.

-

Harvest the lungs for histological analysis and collagen quantification.

-

Endpoints for Efficacy Evaluation:

-

Histopathology:

-

Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with Masson's trichrome or Sirius Red to visualize collagen deposition.

-

Score the severity of fibrosis using the Ashcroft scoring system.

-

-

Collagen Quantification:

-

Homogenize a lung lobe and measure the total collagen content using a hydroxyproline assay.

-

-

LPA Levels in BALF:

-

Quantify the levels of specific LPA species (e.g., LPA 18:2) in the BALF using LC-MS/MS.

-

In Vitro ATX Inhibition Assay (Amplex Red Method)

This assay is a common method to determine the in vitro potency of ATX inhibitors.

Materials:

-

Recombinant human or mouse autotaxin

-

Lysophosphatidylcholine (LPC) as the substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Ziritaxestat or other test compounds

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of Ziritaxestat in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add the test compound dilutions.

-

Add the ATX enzyme to each well.

-

Initiate the reaction by adding the substrate LPC.

-

Simultaneously, add the detection mix containing choline oxidase, HRP, and Amplex Red.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

-

Data Analysis:

-

The amount of choline produced is proportional to the ATX activity, which in turn is proportional to the fluorescence signal.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Visualizations

Experimental Workflow for Preclinical Evaluation of Ziritaxestat

Conclusion

Ziritaxestat (GLPG1690) is a well-characterized, potent inhibitor of autotaxin that has demonstrated significant anti-fibrotic effects in preclinical models of fibrosis. Its ability to modulate the ATX-LPA signaling pathway underscores the therapeutic potential of targeting this axis in fibrotic diseases. Although the clinical development of Ziritaxestat for IPF was halted, the comprehensive dataset generated from its investigation provides a valuable foundation for the continued exploration of ATX inhibitors as a therapeutic strategy for a range of fibrotic conditions. The detailed methodologies and quantitative data presented in this guide are intended to support researchers and drug development professionals in this endeavor.

References

- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 2. pure.eur.nl [pure.eur.nl]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of ATX Inhibitor 11 on Lysophosphatidic Acid Production: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the bloodstream.[1] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[2] Consequently, the inhibition of ATX presents a promising therapeutic strategy for various diseases such as idiopathic pulmonary fibrosis, cancer, and chronic inflammation.[1][3][4] This document provides a detailed technical overview of the mechanism and effects of a representative potent small molecule, referred to herein as "ATX inhibitor 11," on the production of LPA. For the purpose of this guide, quantitative data from a well-characterized boronic acid-based ATX inhibitor will be used as a representative example for "this compound".[5]

Introduction to the ATX-LPA Signaling Axis

Autotaxin, encoded by the ENPP2 gene, is a glycoprotein belonging to the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family.[6] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[7] LPA then binds to at least six specific G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that influence cellular behavior.[2][8] The dysregulation of this pathway is a key factor in the progression of several diseases, making ATX a critical drug target.[9] ATX inhibitors are designed to block the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects.[10]

Mechanism of Action of this compound

This compound is a potent, selective, non-lipid small molecule designed to directly inhibit the catalytic activity of autotaxin. Many advanced inhibitors, including the representative boronic acid-based compound, are engineered to target the active-site threonine (T210) residue within the enzyme's catalytic domain.[1][5] By forming a stable interaction with this key residue, the inhibitor effectively blocks the binding of the substrate, LPC, and prevents its conversion to LPA. This direct competitive inhibition leads to a significant and rapid reduction in circulating LPA levels.[5] Other classes of inhibitors may bind to allosteric sites, such as a hydrophobic "pocket" or "tunnel," which can hinder substrate binding or product release.[3][11]

Quantitative Data on Inhibitory Effects

The efficacy of this compound is demonstrated through its potent inhibition of ATX activity and subsequent reduction in LPA production both in vitro and in vivo. The following tables summarize the quantitative data for the representative boronic acid-based inhibitor.

Table 1: In Vitro Inhibitory Potency of Representative ATX Inhibitor

| Parameter | Substrate | Value | Reference |

|---|---|---|---|

| IC₅₀ | 1 mM bis-pNPP | 56 nM | [5] |

| IC₅₀ | 40 µM LPC | 2.5 µM | [5] |

| IC₅₀ (Boronic Acid Moiety) | Not Specified | ~30 nM |[5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Representative ATX Inhibitor on Plasma ATX Activity

| Model | Inhibitor | Effect | Reference |

|---|---|---|---|

| Human Plasma (ex vivo) | Thiazolidinediones | Dose-dependent inhibition of ATX/lysoPLD activity | [1] |

| Human Plasma (ex vivo) | Boronic acid-based | High-potency, long-lasting (24h) inhibition of ATX activity | [5] |

| Mouse Model (in vivo) | Boronic acid-based | Rapid and significant decrease in plasma LPA levels post-injection |[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ATX inhibitors. The following are standard protocols for key experiments.

In Vitro ATX Activity Assay (Amplex Red Method)

This fluorometric assay quantifies ATX activity by measuring the production of choline, a stoichiometric product of LPC hydrolysis.[7]

Principle:

-

ATX hydrolyzes LPC to produce LPA and choline.

-

Choline oxidase then oxidizes choline, producing hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to generate the highly fluorescent product, resorufin, which can be measured.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂).

-

Recombinant human ATX solution.

-

LPC Substrate Solution (e.g., 200 µM 16:0 LPC in assay buffer).[7]

-

Amplex Red/HRP/Choline Oxidase working solution.

-

This compound stock solution, serially diluted to desired concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of diluted this compound or vehicle control to appropriate wells.

-

Add 20 µL of recombinant human ATX solution to all wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the LPC substrate solution.

-

Add 40 µL of the Amplex Red/HRP/Choline Oxidase working solution.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the data to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantification of LPA in Plasma by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific LPA species in biological matrices.

Principle: This method uses liquid chromatography to separate different lipid species from a complex mixture, followed by mass spectrometry to ionize, detect, and quantify the specific LPA molecules based on their mass-to-charge ratio.

Step-by-Step Protocol:

-

Sample Preparation (Lipid Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated LPA species like 17:0 LPA).

-

Perform a liquid-liquid extraction using a solvent system such as a mixture of chloroform, methanol, and water (Bligh-Dyer method) or acidic methanol/chloroform to precipitate proteins and extract lipids.

-

Vortex vigorously and centrifuge to separate the organic and aqueous layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/acetonitrile).

-

Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Perform chromatographic separation using a gradient of mobile phases.

-

Analyze the eluent by mass spectrometry in negative ion mode, using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each LPA species and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each LPA species and the internal standard.

-

Generate a standard curve using known concentrations of LPA standards.

-

Calculate the concentration of each LPA species in the plasma samples by normalizing to the internal standard and comparing to the standard curve.

-

Visualizations: Pathways and Workflows

ATX-LPA Signaling Pathway

Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Testing

Caption: Workflow for evaluating ATX inhibitor efficacy from in vitro potency to LPA reduction.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are LPA inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

Structural Basis for the Potency of ATX Inhibitor 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings that contribute to the high potency of Autotaxin (ATX) inhibitor 11, also identified as compound 13c. This allosteric inhibitor has demonstrated significant potential in pre-clinical studies, particularly in the context of fibrotic diseases. This document outlines the quantitative data, detailed experimental methodologies, and key signaling pathways associated with this compound, offering a comprehensive resource for researchers in the field of drug discovery and development.

Quantitative Data Summary

ATX inhibitor 11 (compound 13c) is a highly potent, allosteric inhibitor of autotaxin. Its inhibitory activity has been quantified through in vitro enzymatic assays.

| Compound | Target | IC50 (nM) | Assay System | Reference |

| This compound (13c) | Autotaxin (ATX) | 2.7 | FS-3 based enzymatic assay | [1] |

Note: A complete structure-activity relationship (SAR) table for the full series of imidazo[1,2-a]pyridine derivatives from the primary research publication by Lei H, et al. (2022) was not publicly available at the time of this guide's compilation.

Core Signaling Pathway and Mechanism of Action

This compound exerts its effect by targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis. This pathway is integral to a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.

ATX-LPA Signaling Cascade

Autotaxin is a secreted enzyme that functions as a lysophospholipase D, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), to initiate downstream signaling cascades. These pathways include the activation of Ras-Raf-MAPK, PI3K-Akt, and RhoA signaling, which collectively regulate cellular responses.

Structural Basis of Potency

The high potency of this compound is attributed to its unique allosteric binding mode. The design of this inhibitor was based on a hybrid strategy, combining structural features from two other known ATX inhibitors, PF-8380 and GLPG-1690. This approach led to a molecule that occupies the hydrophobic pocket and channel of ATX without directly interacting with the zinc ions in the catalytic site.[2]

Molecular modeling studies suggest that in addition to the foundational hydrogen bonds and π-π stacking interactions, an extra hydrogen bond is formed between the 1,3-benzodioxole oxygen atom of the inhibitor and the backbone of Phe306 in the ATX binding pocket. This additional interaction is believed to constrain the binding conformation of the inhibitor, contributing significantly to its high affinity and potent inhibitory activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize this compound.

In Vitro ATX Enzymatic Inhibition Assay (FS-3 Based)